molecular formula C11H14N2O5 B14345582 Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 92058-10-1

Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B14345582
CAS No.: 92058-10-1
M. Wt: 254.24 g/mol
InChI Key: TUDQNUILVGLSOH-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[310]hexane-1-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as its role in a pharmaceutical formulation or as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

92058-10-1

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C11H14N2O5/c1-9(2)10(5(12)14)6(15)13(3)7(16)11(9,10)8(17)18-4/h1-4H3,(H2,12,14)

InChI Key

TUDQNUILVGLSOH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(C(=O)N(C2=O)C)C(=O)OC)C(=O)N)C

Origin of Product

United States

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